molecular formula C11H9F5O2 B7990515 1-(3,5-Difluoro-2-propoxyphenyl)-2,2,2-trifluoroethanone

1-(3,5-Difluoro-2-propoxyphenyl)-2,2,2-trifluoroethanone

Cat. No.: B7990515
M. Wt: 268.18 g/mol
InChI Key: NHAUPWPETVNMGS-UHFFFAOYSA-N
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Description

1-(3,5-Difluoro-2-propoxyphenyl)-2,2,2-trifluoroethanone is a fluorinated organic compound with the molecular formula C11H9F5O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. It is used in various scientific research applications due to its distinctive reactivity and stability.

Preparation Methods

The synthesis of 1-(3,5-Difluoro-2-propoxyphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3,5-difluoro-2-propoxybenzene with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-(3,5-Difluoro-2-propoxyphenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the desired reaction .

Scientific Research Applications

1-(3,5-Difluoro-2-propoxyphenyl)-2,2,2-trifluoroethanone is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which 1-(3,5-Difluoro-2-propoxyphenyl)-2,2,2-trifluoroethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. These interactions can lead to the inhibition or activation of specific enzymes, influencing various biochemical processes .

Comparison with Similar Compounds

Compared to other fluorinated compounds, 1-(3,5-Difluoro-2-propoxyphenyl)-2,2,2-trifluoroethanone stands out due to its unique combination of fluorine atoms and propoxy group. Similar compounds include:

These comparisons highlight the distinct properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

1-(3,5-difluoro-2-propoxyphenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F5O2/c1-2-3-18-9-7(10(17)11(14,15)16)4-6(12)5-8(9)13/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAUPWPETVNMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1F)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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